Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 174493-22-2
VCID: VC0188637
InChI: InChI=1S/C20H22O3S/c1-14(2)15-8-10-17(11-9-15)20-13-18(21)12-19(24(20,22)23)16-6-4-3-5-7-16/h3-11,14,19-20H,12-13H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)C2CC(=O)CC(S2(=O)=O)C3=CC=CC=C3
Molecular Formula: C20H22O3S
Molecular Weight: 342.453

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide

CAS No.: 174493-22-2

Cat. No.: VC0188637

Molecular Formula: C20H22O3S

Molecular Weight: 342.453

* For research use only. Not for human or veterinary use.

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide - 174493-22-2

Specification

CAS No. 174493-22-2
Molecular Formula C20H22O3S
Molecular Weight 342.453
IUPAC Name 1,1-dioxo-2-phenyl-6-(4-propan-2-ylphenyl)thian-4-one
Standard InChI InChI=1S/C20H22O3S/c1-14(2)15-8-10-17(11-9-15)20-13-18(21)12-19(24(20,22)23)16-6-4-3-5-7-16/h3-11,14,19-20H,12-13H2,1-2H3
Standard InChI Key CYOHQJWIHVAZSJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2CC(=O)CC(S2(=O)=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Chemical Properties

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide belongs to the family of substituted tetrahydrothiopyran derivatives with a 1,1-dioxide modification. It features a six-membered heterocyclic ring containing a sulfur atom that has been oxidized to the sulfone state, a ketone functionality at the 4-position, and two aryl substituents at positions 2 and 6. The compound is identified by CAS registry number 174493-22-2 and has a molecular formula of C20H22O3S with a molecular weight of 342.453 g/mol.

The structural arrangement of this molecule includes:

  • A central tetrahydrothiopyran ring in chair conformation

  • A sulfone group (SO2) at the 1-position of the ring

  • A carbonyl (C=O) group at the 4-position

  • A phenyl substituent at the 6-position

  • A 4-(1-methylethyl)phenyl (p-isopropylphenyl) group at the 2-position

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number174493-22-2
Molecular FormulaC20H22O3S
Molecular Weight342.453 g/mol
Physical StateSolid (inferred based on similar compounds)
SolubilityLikely soluble in organic solvents like dichloromethane and ethyl acetate
Functional GroupsSulfone, ketone, aromatic rings

The presence of both the sulfone and ketone groups contributes to the compound's polarity, while the aromatic substituents confer lipophilic character, resulting in a molecule with balanced physicochemical properties.

Synthetic Approaches and Preparation Methods

The synthesis of Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide typically follows a multi-step synthetic pathway, involving the formation of the thiopyran ring followed by selective oxidation of the sulfur atom.

Synthesis of the Tetrahydrothiopyran Core

The preparation of the tetrahydrothiopyran core structure generally begins with the synthesis of precursor diarylideneacetones (DAAs) . These precursors can be prepared through improved and versatile methodologies as described in recent literature . The cyclization reaction to form the thiopyran ring likely involves the reaction of these DAAs with hydrogen sulfide or another sulfur source under appropriate conditions .

Oxidation to the Sulfone Derivative

The conversion of the thiopyran sulfide to the corresponding sulfone (1,1-dioxide) represents a critical step in the synthesis. This transformation typically involves selective oxidation of the sulfur atom. Several methodologies have been reported for similar compounds:

  • Direct oxidation using peracetic acid in ethyl acetate or dichloromethane

  • Milder oxidation procedures using selective oxidizing agents

  • Catalytic protocols that offer improved chemoselectivity

For instance, in related compounds, researchers have developed reliable mild methods to selectively synthesize sulfoxides and sulfones of 2,6-diaryl-4H-tetrahydrothiopyran-4-one isomers . These methods offer complete chemoselectivity without overoxidation and proceed smoothly in dichloromethane in less than three hours .

Chemical Reactivity and Transformations

The reactivity of Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide is defined by its functional groups: the ketone at position 4, the sulfone group, and the aromatic substituents.

Ketone Reactivity

The ketone functionality at the 4-position can participate in various chemical transformations:

  • Reduction to the corresponding alcohol

  • Nucleophilic addition reactions

  • Condensation reactions with amines or hydrazines

  • Wittig and related olefination reactions

Sulfone Group Chemistry

The sulfone group (SO2) contributes significantly to the compound's chemical behavior:

  • Enhanced acidity of adjacent C-H bonds

  • Stabilization of carbanions at the α-position

  • Potential for desulfonation reactions

  • Coordination with Lewis acids

Aromatic Substituent Reactions

The phenyl and 4-(1-methylethyl)phenyl groups may undergo typical aromatic substitution reactions depending on reaction conditions and activating/deactivating influences from the rest of the molecule.

Applications in Scientific Research

Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide and related compounds have garnered attention for their potential applications in various fields.

Pharmaceutical Research

The compound may serve as:

  • A potential lead structure for drug discovery programs

  • A synthetic intermediate in the preparation of bioactive molecules

  • A scaffold for medicinal chemistry explorations

  • A structural motif for structure-activity relationship studies

Recent investigations into related 2,6-diaryl-4H-tetrahydrothiopyran-4-one derivatives have revealed promising anti-kinetoplastidal properties, suggesting potential therapeutic applications against parasitic diseases . The sulfone group often contributes to favorable pharmacokinetic profiles in drug candidates.

Organic Synthesis

In synthetic organic chemistry, this compound may function as:

  • A building block for more complex molecular architectures

  • A model compound for studying stereoselective transformations

  • A substrate for developing new synthetic methodologies

  • A compound for investigating reaction mechanisms

Comparison with Related Compounds

To better understand the properties and potential applications of Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide, it is instructive to compare it with structurally related compounds.

Structural Analogs Comparison

The following table presents a comparison of Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Features
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxideC20H22O3S342.453 g/molTetrahydrothiopyran with sulfone, ketone, and specific aryl substituents
4H-Thiopyran-4-one 1,1-dioxideC5H4O3S144.148 g/molUnsaturated thiopyran ring with sulfone and ketone groups, no substituents
Tetrahydro-4H-thiopyran-4-oneVariable depending on substitutionVariableSaturated thiopyran ring with ketone group, no sulfone oxidation
2H-Thiopyran, tetrahydro-4-methyl-C6H12S116.224 g/molSaturated thiopyran ring with methyl substituent, no oxidation or ketone

Functional and Reactivity Differences

The various functional groups present in these related compounds contribute to significant differences in their chemical behavior and potential applications:

  • The presence of the sulfone group in Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide increases the electrophilicity of the ring compared to non-oxidized thiopyran derivatives .

  • The ketone functionality in both Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide and 4H-Thiopyran-4-one 1,1-dioxide provides a reactive site for various transformations, which is absent in compounds like 2H-Thiopyran, tetrahydro-4-methyl- .

  • The aryl substituents in Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide contribute to its increased lipophilicity compared to unsubstituted analogs, potentially affecting its pharmacokinetic properties and intermolecular interactions.

Analytical Characterization

The analytical characterization of Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide typically involves various spectroscopic and chromatographic techniques.

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